molecular formula C₂₂HD₄₅O B1159090 1-Docosanol-d45

1-Docosanol-d45

Cat. No.: B1159090
M. Wt: 371.88
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Docosanol-d45 is a deuterium-labeled analog of 1-Docosanol (Behenyl alcohol), a saturated 22-carbon fatty alcohol approved as a topical antiviral agent . This compound serves as a critical internal standard in mass spectrometry-based assays, enabling precise quantification of the parent drug in complex biological matrices during pharmacokinetic and metabolic stability studies . The primary research value of this compound lies in investigating the unique mechanism of its unlabeled counterpart. 1-Docosanol is established to exhibit inhibitory activity against lipid-enveloped viruses, such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV), by selectively inhibiting the intracellular fusion between the viral envelope and the host cell plasma membrane . This action prevents viral entry and subsequent replication, offering a distinct mechanism that is unlikely to produce drug-resistant viral mutants . Researchers utilize this compound to elucidate the precise kinetics and cellular distribution of this fusion-inhibition process, providing insights that are valuable for developing broad-spectrum antiviral therapies targeting viral entry .

Properties

Molecular Formula

C₂₂HD₄₅O

Molecular Weight

371.88

Synonyms

1-Docosonol-d45;  Abreva-d45;  Behenic-d45 Alcohol;  Behenyl-d45 80 Alcohol;  Behenyl-d45 Alc. 80;  Behenyl-d45 Alcohol;  Conol-d45 2265;  Conol-d45 2280;  Docosanol-d45;  Docosyl-d45 Alcohol;  Hainol-d45 22S;  IK-d45 2;  IK 2-d45 (alcohol);  Kalcohl-d45 220;  Kal

Origin of Product

United States

Scientific Research Applications

Antiviral Properties

1-Docosanol has been extensively studied for its antiviral activity, particularly against herpes simplex virus types 1 and 2, as well as respiratory syncytial virus. The mechanism of action involves inhibiting the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication.

Key Findings:

  • Inhibition of Viral Replication : Research indicates that 1-docosanol effectively inhibits the replication of lipid-enveloped viruses in vitro. For instance, a study demonstrated that it significantly reduced the ability of herpes simplex viruses to infect cultured cells .
  • Broad-Spectrum Activity : There is potential for 1-docosanol to exhibit broad-spectrum antiviral activity due to its interaction with lipid components of viral envelopes .

Pharmaceutical Applications

1-Docosanol-d45's unique properties make it valuable in pharmaceutical formulations, particularly in topical treatments for viral infections.

Case Studies:

  • Topical Formulations : Clinical studies have shown that topical applications of 1-docosanol can reduce the duration and severity of cold sores caused by herpes simplex virus. In one study, patients applying a cream containing 10% 1-docosanol reported faster healing times compared to those using placebo treatments .
  • Combination Therapies : Investigations into the synergistic effects of 1-docosanol with other antiviral agents suggest that it may enhance the efficacy of existing antiviral drugs when used in combination therapies.

Cosmetic Applications

In the cosmetic industry, 1-docosanol is utilized primarily as an emollient and emulsifier. Its ability to enhance skin hydration and texture makes it a popular ingredient in various skincare products.

Properties:

  • Emollient : Acts as a moisturizer, providing a protective barrier on the skin.
  • Thickening Agent : Used to improve the consistency and feel of cosmetic formulations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

1-Docosanol-d45 and its analogs share a linear aliphatic alcohol structure but differ in chain length and isotopic substitution. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₂₂HD₄₅O 371.88 Deuterated form; used as a reference standard; enhanced metabolic stability due to kinetic isotope effects .
1-Docosanol C₂₂H₄₆O 326.60 Non-deuterated form; FDA-approved antiviral agent; surfactant in cosmetics .
1-Eicosanol (C20) C₂₀H₄₂O 298.55 Shorter chain length; reduced hydrophobicity compared to C22 analogs .
1-Octacosanol (C28) C₂₈H₅₈O 410.77 Longer chain; lower water solubility; used in dietary supplements .

Notes:

  • Deuterium substitution in this compound increases molecular weight by ~13.8% compared to the non-deuterated form, affecting solubility and analytical detection thresholds .
  • Longer-chain alcohols (e.g., C28) exhibit reduced water solubility and higher melting points, limiting their use in topical formulations .

Functional and Regulatory Comparisons

Regulatory Status :
  • C16-C20 Analogs : Similar regulatory standing; EPA considers them interchangeable for hazard assessments due to structural and functional overlap .

Toxicological and Environmental Profiles

  • Deuterium Effects: While isotopic substitution in this compound may slow metabolic degradation, its overall hazard profile aligns with non-deuterated analogs .

Research Findings

  • Antiviral Efficacy: 1-Docosanol inhibits herpes simplex virus by disrupting viral envelope fusion, a mechanism shared across C18-C22 alcohols .
  • Surfactant Performance: Chain length directly correlates with emulsification efficiency; C22 alcohols (e.g., 1-docosanol) outperform shorter analogs in stabilizing cosmetic formulations .
  • Isotopic Utility: this compound enables precise quantification in pharmacokinetic studies, leveraging deuterium's non-radioactive isotopic signature .

Preparation Methods

Catalytic Deuterium-Hydrogen Exchange

Deuterium incorporation into the alkyl chain of 1-docosanol can be achieved via catalytic exchange reactions. This method involves exposing 1-docosanol to deuterium gas (D2_2) in the presence of transition metal catalysts, such as palladium or platinum, under high-pressure conditions. The reaction proceeds via adsorption of deuterium onto the catalyst surface, followed by sequential H-D exchange at carbon-hydrogen bonds.

Key Considerations:

  • Temperature: Optimal exchange occurs at 150–200°C to overcome activation energy barriers.

  • Catalyst Loading: 5–10% palladium on carbon (Pd/C) ensures efficient deuteration.

  • Reaction Duration: Prolonged exposure (72–96 hours) maximizes deuterium incorporation.

A major limitation of this method is incomplete deuteration, particularly at sterically hindered positions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is often required to isolate fully deuterated species.

Reduction of Deuterated Behenic Acid Derivatives

A more controlled approach involves reducing deuterated behenic acid (C21_{21}D43_{43}COOD) or its esters using lithium aluminum deuteride (LiAlD4_4). Behenic acid, a C22 carboxylic acid, serves as a precursor, and its deuteration is achieved through repeated recrystallization in deuterated solvents (e.g., D2_2O or CD3_3OD).

Synthetic Steps:

  • Deuteration of Behenic Acid: Behenic acid is dissolved in D2_2O containing a catalytic amount of D2_2SO4_4 and stirred at 80°C for 48 hours to exchange acidic α-hydrogens.

  • Esterification: The deuterated acid is converted to its methyl ester using CD3_3OD and DCC (dicyclohexylcarbodiimide).

  • Reduction: The ester is reduced with LiAlD4_4 in anhydrous diethyl ether, yielding this compound after quenching with D2_2O and acid workup.

Advantages:

  • High isotopic purity (>98%) due to stoichiometric deuteration.

  • Scalability for industrial production.

Grignard Synthesis with Deuterated Alkyl Halides

The Grignard reaction offers a modular route to this compound by employing deuterated alkyl halides. For example, deuterated docosyl bromide (C22_{22}D45_{45}Br) is reacted with a carbonyl source, such as formaldehyde, followed by hydrolysis.

Procedure:

  • Preparation of Deuterated Docosyl Bromide: Docosanol is treated with PBr3_3 in a deuterated solvent (e.g., CDCl3_3) to replace the hydroxyl group with bromine.

  • Grignard Reaction:

    • C22_{22}D45_{45}Br + Mg → C22_{22}D45_{45}MgBr

    • C22_{22}D45_{45}MgBr + HCHO → C22_{22}D45_{45}CH2_2OMgBr

    • Hydrolysis with D2_2O yields C22_{22}D45_{45}CH2_2OH.

Challenges:

  • Ensuring complete deuteration of the alkyl halide precursor.

  • Managing side reactions during Grignard formation.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified using:

  • Size-Exclusion Chromatography (SEC): Separates by molecular weight, removing partially deuterated impurities.

  • Reverse-Phase HPLC: Employing C18 columns and acetonitrile/D2_2O mobile phases to resolve isotopic variants.

Spectroscopic Validation

  • NMR Spectroscopy: 1^1H NMR shows near-complete suppression of proton signals, while 2^2H NMR confirms deuterium distribution.

  • Mass Spectrometry (MS): High-resolution MS detects a molecular ion peak at m/z 371.9, corresponding to C22_{22}D45_{45}HO.

Challenges and Optimizations

Isotopic Purity

Achieving >99% deuteration requires multiple recrystallization steps or repetitive catalytic exchange. Contamination from residual protons (e.g., hydroxyl or solvent-derived) is mitigated using anhydrous deuterated solvents.

Scalability vs. Cost

While catalytic deuteration is cost-effective, Grignard synthesis offers higher purity but at elevated costs due to deuterated reagents. Industrial-scale production often adopts hybrid approaches.

Q & A

Q. What criteria should guide the inclusion of this compound studies in meta-analyses?

  • Methodological Answer : Apply the PICO framework to ensure homogeneity in study populations, interventions, and outcomes. Exclude studies with unverified deuterium purity (<98%, per NMR data) or inadequate blinding. Use Table A1 (Information Needs) to align with regulatory benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.